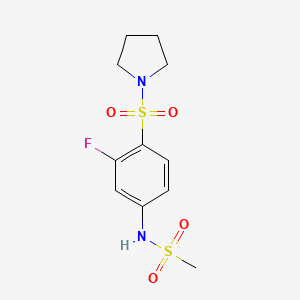
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various areas of medicine, including neuroscience and oncology.
作用機序
The exact mechanism of action of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine. These actions may contribute to its potential therapeutic effects in various areas of medicine.
Biochemical and Physiological Effects
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin and norepinephrine levels in the brain, as well as increase dopamine release in the nucleus accumbens. It has also been shown to reduce the expression of stress-related genes in the hippocampus. In vitro studies have shown that 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has antiproliferative effects on cancer cells and can induce apoptosis.
実験室実験の利点と制限
One advantage of using 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its selective pharmacological profile, which allows for the investigation of specific receptor systems and pathways. Another advantage is its potential therapeutic applications in various areas of medicine, which may lead to the development of new treatments for diseases. However, one limitation of using 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
将来の方向性
There are several future directions for the study of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In neuroscience, further research is needed to investigate its potential use in the treatment of depression, anxiety, and addiction. In oncology, further research is needed to investigate its potential use as an anticancer agent. Additionally, further research is needed to investigate its potential use as a radioligand for imaging studies. Overall, the study of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has the potential to lead to the development of new treatments for various diseases and disorders.
合成法
The synthesis of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(chloromethyl)tetrahydrofuran in the presence of a base, followed by the addition of 4-(formylamino)-1-methylpiperidine and a subsequent reduction step. The final product is obtained through purification by column chromatography. The synthesis of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been reported in several scientific publications, including a patent by the original inventors.
科学的研究の応用
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. In neuroscience, it has been investigated for its potential use in the treatment of depression, anxiety, and addiction. In oncology, it has been studied for its potential use as an anticancer agent. 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of pulmonary arterial hypertension and as a radioligand for imaging studies.
特性
IUPAC Name |
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-15-5-2-4-14(12-15)19-7-9-20(10-8-19)17(21)18-13-16-6-3-11-23-16/h2,4-5,12,16H,3,6-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSRAEGEZBPLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)
![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)